molecular formula C11H15NO2 B13235930 Methyl 3-amino-2-(3-methylphenyl)propanoate

Methyl 3-amino-2-(3-methylphenyl)propanoate

Cat. No.: B13235930
M. Wt: 193.24 g/mol
InChI Key: HBLWDKGDTYZMAW-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(3-methylphenyl)propanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid and contains an amino group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-(3-methylphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of this compound hydrochloride with appropriate reagents under controlled conditions . The reaction typically requires a nitrogen atmosphere and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(3-methylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(3-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and the methylphenyl group play crucial roles in its binding to target molecules, influencing various biochemical processes . Detailed studies are required to fully elucidate the pathways involved and the effects exerted by this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2-(3-methylphenyl)propanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Biological Activity

Methyl 3-amino-2-(3-methylphenyl)propanoate, a compound with the empirical formula C₁₂H₁₈ClNO₂ and a molecular weight of approximately 229.70 g/mol, has garnered attention in various fields, particularly medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group facilitates binding to neurotransmitter receptors, potentially modulating their activity. This modulation can lead to physiological effects relevant to its proposed applications in treating central nervous system disorders and other conditions.

Biological Activity Overview

Research has indicated several areas where this compound exhibits significant biological activity:

  • Neurotransmitter Modulation : Studies suggest that the compound interacts with neurotransmitter receptors, which may have implications for treating neurological disorders.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, indicating potential applications in infection treatment.
  • Pharmacological Potential : Its structural characteristics make it a candidate for drug development targeting various biological pathways.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methyl 3-amino-2-(2-methylphenyl)propanoateC₁₂H₁₈ClNO₂Similar amino and ester functionalitiesDifferent alkyl group affecting solubility
Methyl 3-amino-2-(4-methylphenyl)propanoateC₁₂H₁₈ClNO₂Variation in phenyl substitutionPotentially different biological activity
Benzyl 3-amino-2-(3-methylphenyl)propanoateC₁₃H₁₉ClNO₂Contains a benzyl group instead of methylAltered lipophilicity influencing absorption

This table illustrates how variations in structure can influence biological activity and pharmacological properties.

Case Studies and Research Findings

  • Neuropharmacological Studies : Research has shown that compounds structurally similar to this compound exhibit varying degrees of affinity for neurotransmitter receptors. For instance, studies involving binding assays have indicated that modifications in the phenyl substituent can significantly alter receptor binding affinity and subsequent biological effects .
  • Antimicrobial Activity Evaluation : Derivatives of this compound were tested against various microbial strains, revealing promising antimicrobial properties that suggest potential therapeutic applications in treating infections.
  • Toxicological Assessments : Preliminary toxicological evaluations indicate that while some derivatives may exhibit toxicity (e.g., hepatotoxicity), others show favorable profiles regarding mutagenicity and skin irritation . These findings are crucial for assessing safety in pharmaceutical development.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-amino-2-(3-methylphenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-8-4-3-5-9(6-8)10(7-12)11(13)14-2/h3-6,10H,7,12H2,1-2H3

InChI Key

HBLWDKGDTYZMAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CN)C(=O)OC

Origin of Product

United States

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